Anomeric Effect: Quantitative Conformational Divergence Between 4-Position and 2-Position THP Hydroxylamine Derivatives
The absence of an anomeric effect in 4-position substituted tetrahydropyran hydroxylamines creates a measurable conformational difference compared to 2-position analogs. Density functional theory (DFT) calculations demonstrate that N,O-dimethyl-N-(tetrahydro-2H-pyran-2-yl)hydroxylamine exhibits a significant anomeric effect of AEcorr = 1.38 kcal/mol, which stabilizes the axial conformation and modulates the nucleophilicity of the hydroxylamine nitrogen [1]. The target compound, substituted at the 4-position via a methylene linker, does not experience this stereoelectronic stabilization, resulting in a fundamentally different conformational energy landscape [2].
| Evidence Dimension | Anomeric effect (AEcorr) |
|---|---|
| Target Compound Data | No anomeric effect (4-position substitution) |
| Comparator Or Baseline | N,O-dimethyl-N-(tetrahydro-2H-pyran-2-yl)hydroxylamine: AEcorr = 1.38 kcal/mol |
| Quantified Difference | 1.38 kcal/mol conformational stabilization difference |
| Conditions | DFT calculations at the B3LYP/6-311+G(d,p) level with NBO analysis |
Why This Matters
This conformational difference alters nucleophilic reactivity in oxime formation and oximation reactions, directly affecting synthetic yield and reaction optimization strategies.
- [1] Langenhan, J.M., McLaughlin, R.P., Loskot, S.A., Rozal, L.M., Clay, M.S., Alaimo, P.J. (2016). Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran. Journal of Physical Organic Chemistry, 29(12), 665-671. View Source
- [2] Langenhan, J.M., et al. (2016). Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran. NIH Korea Library Record. View Source
